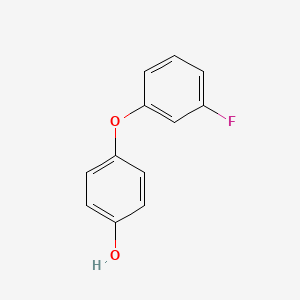

4-(3-氟苯氧基)苯酚

描述

“4-(3-Fluorophenoxy)phenol” is a chemical compound with the empirical formula C12H9FO2 . It is a derivative of phenol, which is a type of aromatic compound . It has potential applications in various industries, including plastics, adhesives, and coatings .

Synthesis Analysis

The synthesis of phenol derivatives like “4-(3-Fluorophenoxy)phenol” often involves methods such as the Ullmann reaction, which is a copper-catalyzed process . Other methods include functionalizing and transforming functional groups around the aromatic ring .Molecular Structure Analysis

The molecular weight of “4-(3-Fluorophenoxy)phenol” is 204.20 g/mol . The structure of this compound includes a phenol group (an aromatic ring with a hydroxyl group) and a fluorophenoxy group (a phenoxy group with a fluorine atom), which are connected together .Chemical Reactions Analysis

Phenols, including “4-(3-Fluorophenoxy)phenol”, are highly reactive and can undergo various chemical reactions. They are particularly reactive towards electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group . Phenols can also undergo oxidation to yield quinones .Physical and Chemical Properties Analysis

The physical and chemical properties of “4-(3-Fluorophenoxy)phenol” include its solid form and a melting point of 94-98 °C . Like other phenols, it is likely to have a higher boiling point compared to other hydrocarbons of equal molecular masses .科学研究应用

合成技术

4-(3-氟苯氧基)苯酚是各种合成过程中的重要中间体。例如,张源源(2009 年)讨论了一种新的合成技术,以 4-羟基苯甲醚和 3, 4-二氟苯甲腈为起始原料,最终产物的纯度和产率都很高 (张源源,2009 年)。

生物系统中的转化

Genthner、Townsend 和 Chapman(1989 年)探讨了异构氟苯酚如何在厌氧条件下将苯酚转化为苯甲酸酯,展示了 4-(3-氟苯氧基)苯酚在生物系统中的作用 (Genthner、Townsend 和 Chapman,1989 年)。

放射性合成应用

Helfer 等人(2013 年)证明了双(4-苄氧基苯基)碘鎓盐作为 4-[¹⁸F]氟苯酚(一种用于更复杂分子合成的化合物)的无载体放射性合成的前体的有效性 (Helfer 等人,2013 年)。

pH 敏感探针

Rhee、Levy 和 London(1995 年)对 2-氨基苯酚基团进行了修饰,以创建对生物医学应用至关重要的 pH 敏感探针 (Rhee、Levy 和 London,1995 年)。

聚合物合成

Takagi 等人(2004 年)研究了具有氟化苯氧基侧基的微生物聚(3-羟基烷酸酯)(PHA)的生产,突出了该化合物在开发具有独特性能的材料中的作用 (Takagi 等人,2004 年)。

作用机制

Target of Action

This compound is a derivative of phenol, which is known to interact with various proteins and enzymes in the body . .

Mode of Action

As a phenolic compound, it may exert its effects through interactions with proteins and enzymes, potentially altering their function

Biochemical Pathways

Phenolic compounds, including 4-(3-Fluorophenoxy)phenol, are primarily synthesized via the shikimic acid pathway in plants . They play key roles in alleviating stress, regulating hormonal regulation, improving photosynthetic activity, nutrient mineralization, and antioxidative capacity . .

Pharmacokinetics

These properties greatly influence the bioavailability of a compound, determining how much of the compound reaches the site of action after administration

Result of Action

As a phenolic compound, it may have antioxidant properties and could potentially interact with various cellular components . .

安全和危害

“4-(3-Fluorophenoxy)phenol” is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage. It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

属性

IUPAC Name |

4-(3-fluorophenoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOZCKPNKHGSOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

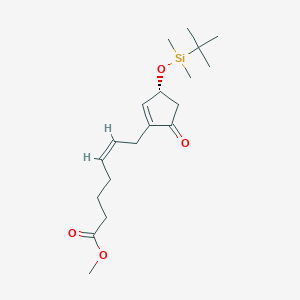

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B3156250.png)

![1,1,1,7,7,7-Hexafluoro-4-[2-[[1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-ylidene]amino]ethylimino]-2,6-bis(trifluoromethyl)heptane-2,6-diol](/img/structure/B3156255.png)

![Phosphine oxide, phenylbis(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B3156256.png)

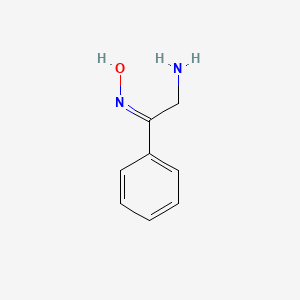

![N-[2-Amino-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B3156292.png)

![N-[2-Amino-1-(3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B3156299.png)